Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one

Catalog No.
S1939388
CAS No.
72301-81-6
M.F
C3H2F6O2
M. Wt
186.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-on...

CAS Number

72301-81-6

Product Name

Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one

IUPAC Name

deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one

Molecular Formula

C3H2F6O2

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2

InChI Key

HEBNOKIGWWEWCN-ZSJDYOACSA-N

SMILES

C(=O)(C(F)(F)F)C(F)(F)F.O

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F.O

Isomeric SMILES

[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F

Deuterated Water (D2O):

Deuterated water, also known as heavy water, is a form of water where the hydrogen atoms have been replaced by deuterium, an isotope of hydrogen with a neutron in its nucleus. D2O has several properties that make it useful in scientific research:

  • Isotopic Labeling: D2O can be used as a solvent in experiments where it is important to distinguish between water molecules and other molecules containing hydrogen. This is because D2O does not participate in the same reactions as regular water (H2O) due to the slight difference in mass between hydrogen and deuterium .
  • Studying Kinetic Isotope Effects: D2O can be used to study kinetic isotope effects, which are changes in reaction rates caused by the substitution of isotopes. By comparing the reaction rates in H2O and D2O, scientists can gain insights into the mechanisms of chemical reactions .
  • NMR Spectroscopy: D2O is a common solvent used in nuclear magnetic resonance (NMR) spectroscopy. Because deuterium has a spin of 1, it does not interfere with the NMR signal of other protons in the molecule being studied .

1,1,1,3,3,3-Hexafluoropropan-2-one (Hexafluoroacetone):

,1,1,3,3,3-Hexafluoropropan-2-one, also known as hexafluoroacetone (HFA), is a fluorinated ketone. While research on the combination of D2O and HFA is limited, there is some exploration of their individual applications in scientific research:

  • HFA as a Solvent: HFA is a versatile solvent with several desirable properties, including high thermal stability, good solvating power for a wide range of compounds, and low volatility. It is used in some scientific studies as a solvent for organic reactions or to dissolve materials that are not soluble in water .
  • Potential for Material Science Research: There is ongoing research into the use of HFA for various applications in material science, such as the synthesis of new materials or the development of new processes for cleaning surfaces .

DHA is a molecule formed by combining:

  • Deuterated water (D2O): Water where one or both hydrogen atoms are replaced by their isotope deuterium (²H) [].
  • Hexafluoroacetone (HFA): A small organic molecule with the formula C3F6O, where all three hydrogens on the carbon backbone are replaced by fluorine atoms.

DHA is primarily synthesized for use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful analytical technique that relies on the magnetic properties of atomic nuclei, and deuterium has a different magnetic spin compared to hydrogen. Using a solvent like DHA allows researchers to observe the signals from the sample of interest without interference from the abundant hydrogen signals in water.


Molecular Structure Analysis

DHA has a complex structure combining elements from both water and HFA.

  • Deuterium oxide (D2O) moiety: This consists of an oxygen atom bonded to two deuterium atoms, forming a bent shape.
  • Hexafluoroacetone moiety: This involves a central carbon atom bonded to three fluorine atoms and a carbonyl group (C=O). The remaining two carbon atoms are each bonded to three fluorine atoms. The overall structure is roughly tetrahedral around the central carbon and trigonal planar around the carbonyl carbon.

A notable aspect of DHA's structure is the presence of both exchangeable (deuterium in D2O) and non-exchangeable (fluorine in HFA) protons. This allows researchers to use deuterium lock techniques in NMR spectroscopy for improved signal stability.


Chemical Reactions Analysis

  • Synthesis of DHA: DHA can be prepared by reacting HFA with D2O in the presence of a dehydrating agent like sulfuric acid (H2SO4).
C3F6O + D2O  ->  C3F6O(D2O) (under dehydrating conditions)
  • Decomposition: Under strong acidic or basic conditions, DHA can decompose back into its constituent parts, D2O and HFA.

Physical And Chemical Properties Analysis

Data on the specific properties of DHA is limited, but it is expected to share some characteristics with both D2O and HFA:

  • Melting point and Boiling point: Likely similar to HFA, which boils around 51°C (124°F).
  • Solubility: Miscible with both water and organic solvents due to the combined properties of D2O and HFA.
  • Stability: Relatively stable under normal laboratory conditions, but may decompose under strong acid or base.

DHA does not have a specific biological mechanism of action. Its primary function is as a solvent in NMR spectroscopy. The presence of deuterium atoms in D2O helps to "lock" the deuterium signal from the solvent at a specific frequency, allowing researchers to focus on the signals of interest from the sample being studied.

  • Mild irritant: DHA may cause mild skin and eye irritation upon contact.
  • Fluoride exposure: Long-term exposure to high concentrations of fluorinated compounds can lead to fluorosis, a condition affecting bones and teeth. However, the risk from using DHA in controlled laboratory settings is minimal.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-08-16

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